2-Piperazin-1-ylbutanoic acid dihydrochloride
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Overview
Description
2-Piperazin-1-ylbutanoic acid dihydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C8H16N2O2•2HCl and a molecular weight of 245.15 . This compound is known for its role in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-ylbutanoic acid dihydrochloride typically involves the reaction of piperazine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reacting piperazine with butanoic acid: This step requires precise temperature control and the use of a suitable solvent.
Formation of the dihydrochloride salt: Hydrochloric acid is added to the reaction mixture to yield the dihydrochloride form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of piperazine and butanoic acid are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-ylbutanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Piperazin-1-ylbutanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various biochemical products and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-ylbutanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, inhibition of protein-protein interactions, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A related compound with similar structural features but different functional groups.
Butanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
2-Piperazin-1-ylbutanoic acid dihydrochloride is unique due to its specific combination of piperazine and butanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-ylbutanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-7(8(11)12)10-5-3-9-4-6-10;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMACLUOHDUQDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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